molecular formula C25H28O5 B11147305 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B11147305
M. Wt: 408.5 g/mol
InChI Key: RFPQAWZBNZNOIH-UHFFFAOYSA-N
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Description

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromenone core substituted with hexyl, dimethyl, and methoxybenzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves multiple steps. One common approach is the condensation of 4-methoxybenzoic acid with 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-ol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine and chlorinating agents like thionyl chloride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact pathways and molecular targets can vary depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxybenzoate group, in particular, may enhance its ability to interact with certain biological targets, making it a compound of interest in medicinal chemistry.

Biological Activity

3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic compound belonging to the class of chromones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C19H24O5
  • Molecular Weight : 332.39 g/mol
  • CAS Number : 438030-13-8

Anticancer Activity

Research indicates that chromone derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.

CompoundCell LineIC50 (µM)
3-Hexyl-4,8-dimethyl-chromoneMCF-79.54
Related Chromone DerivativeMCF-70.47
Another Chromone VariantProstate Cancer16.1

The anticancer activity is often linked to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways such as the p53 pathway, which is crucial in regulating the cell cycle and apoptosis.

Antioxidant Activity

Chromones are also recognized for their antioxidant properties. The antioxidant capacity is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This activity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) has been documented for chromone derivatives. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.

EnzymeIC50 (µM)
AChE19.2
BChE13.2

These compounds can potentially provide therapeutic benefits by enhancing cholinergic transmission in the brain.

The biological activities of 3-Hexyl-4,8-dimethyl-2-oxo-chromen derivatives are often mediated through:

  • Interaction with Cellular Targets : Binding to specific proteins or enzymes.
  • Induction of Apoptosis : Activation of intrinsic pathways leading to programmed cell death.
  • Antioxidative Mechanisms : Neutralizing reactive oxygen species (ROS) and reducing oxidative stress.

Case Studies

  • Study on Anticancer Effects : A study evaluated the effects of various chromone derivatives on MCF-7 cells, demonstrating that modifications in the chemical structure significantly influenced their anticancer potency.
    • Findings : The presence of alkyl groups enhanced lipophilicity, improving cellular uptake and efficacy against cancer cells.
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of chromone derivatives against oxidative stress-induced neuronal damage.
    • Results : Compounds exhibited significant protective effects on neuronal cells by reducing ROS levels.

Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl) 4-methoxybenzoate

InChI

InChI=1S/C25H28O5/c1-5-6-7-8-9-21-16(2)20-14-15-22(17(3)23(20)30-25(21)27)29-24(26)18-10-12-19(28-4)13-11-18/h10-15H,5-9H2,1-4H3

InChI Key

RFPQAWZBNZNOIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C)OC1=O)C

Origin of Product

United States

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